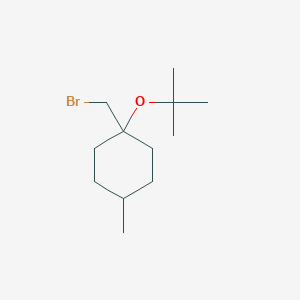
1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane is an organic compound characterized by a bromomethyl group, a tert-butoxy group, and a methyl group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane can be synthesized through a multi-step process involving the following key steps:
Formation of the cyclohexane ring: Starting with a suitable precursor, the cyclohexane ring is formed through cyclization reactions.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Bromomethylation: The bromomethyl group is introduced through bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substitution reactions yield various substituted cyclohexane derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions yield the corresponding methylated cyclohexane.
科学研究应用
1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, facilitating nucleophilic attack by various nucleophiles.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new functional groups.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by binding to their active sites.
相似化合物的比较
1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane can be compared with similar compounds such as:
1-(Bromomethyl)-4-methylcyclohexane: Lacks the tert-butoxy group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(tert-butoxy)-4-methylcyclohexane: Contains a chloromethyl group instead of a bromomethyl group, resulting in different chemical properties.
1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
属性
分子式 |
C12H23BrO |
|---|---|
分子量 |
263.21 g/mol |
IUPAC 名称 |
1-(bromomethyl)-4-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-10-5-7-12(9-13,8-6-10)14-11(2,3)4/h10H,5-9H2,1-4H3 |
InChI 键 |
MREVMHXACAOSJC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CBr)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)
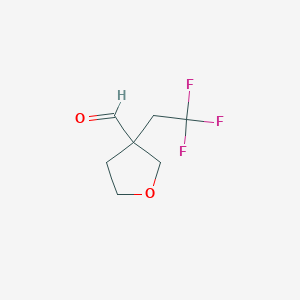
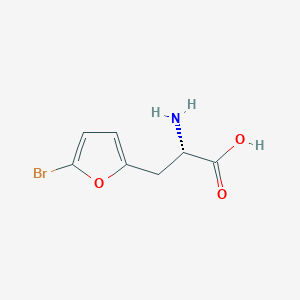
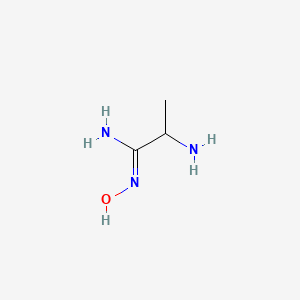
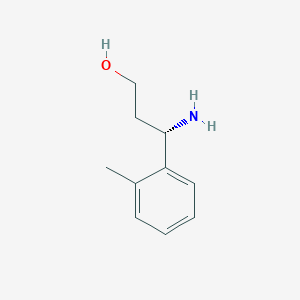

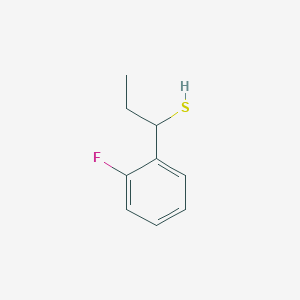
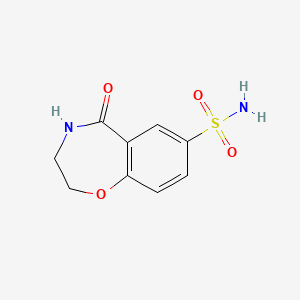

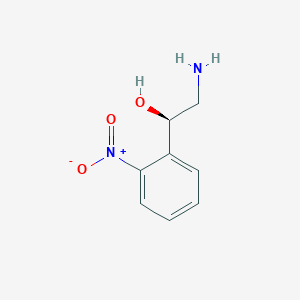
amine](/img/structure/B15273204.png)

